molecular formula C7H6N2O5 B2373025 6-Methoxy-5-nitro-3-pyridinecarboxylic acid CAS No. 1211516-51-6

6-Methoxy-5-nitro-3-pyridinecarboxylic acid

Cat. No. B2373025
CAS RN: 1211516-51-6
M. Wt: 198.134
InChI Key: UGHLUFXYOCSNRJ-UHFFFAOYSA-N
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Description

6-Methoxy-5-nitro-3-pyridinecarboxylic acid is an organic compound with the molecular weight of 198.14 . It is a derivative of pyridinecarboxylic acid, which is a group of organic compounds that are monocarboxylic derivatives of pyridine .


Molecular Structure Analysis

The IUPAC name for this compound is 6-methoxy-5-nitronicotinic acid . The InChI code for this compound is 1S/C7H6N2O5/c1-14-6-5 (9 (12)13)2-4 (3-8-6)7 (10)11/h2-3H,1H3, (H,10,11) .


Physical And Chemical Properties Analysis

6-Methoxy-5-nitro-3-pyridinecarboxylic acid is a solid at room temperature . The compound should be stored in a refrigerator .

Scientific Research Applications

Organic Synthesis and Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool in organic chemistry. Researchers use it to create carbon-carbon bonds, essential for constructing complex molecules. 6-Methoxy-5-nitro-3-pyridinecarboxylic acid participates in this reaction, enabling the synthesis of diverse organic compounds .

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . The precautionary statement P261 is also associated with this compound . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

6-methoxy-5-nitropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O5/c1-14-6-5(9(12)13)2-4(3-8-6)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHLUFXYOCSNRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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